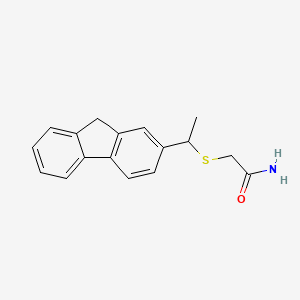

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

Beschreibung

CAS Registry Number

The specific enantiomer (+)-2-[(1-(9H-fluoren-2-yl)ethyl)sulfanyl]acetamide does not have a publicly listed CAS Registry Number in the provided sources. However, structurally related compounds, such as 2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetic acid (CAS 72353-29-8), highlight the prevalence of fluorenyl-thioether motifs in chemical databases.

Synonyms

The compound is referenced under multiple names in scientific literature and chemical registries:

| Synonym | Source |

|---|---|

| (+)-2-[(1-(2-Fluorenyl)ethyl)thio]acetamide | Research contexts |

| (R)-2-((9H-Fluoren-2-ylethyl)sulfanyl)acetamide | Stereochemical variants |

| N-(1-(9H-Fluoren-2-yl)ethylthio)acetamide | Functional group emphasis |

These synonyms emphasize either the stereochemistry, substituent positions, or functional group hierarchy.

Molecular Formula and Weight Analysis

Molecular Formula

The compound’s molecular formula is C₁₇H₁₇NOS , derived as follows:

- Fluorene core : C₁₃H₁₀

- Ethylthio group : C₂H₄S

- Acetamide group : C₂H₅NO

Breakdown :

| Component | Contribution |

|---|---|

| Fluorene (C₁₃H₁₀) | 13 C, 10 H |

| Ethylthio (-SCH₂CH₃) | 2 C, 5 H, 1 S |

| Acetamide (CH₃CONH₂) | 2 C, 5 H, 1 N, 1 O |

Molecular Weight

The molecular weight is calculated as:

- Carbon (12.01 g/mol) : 17 × 12.01 = 204.17

- Hydrogen (1.01 g/mol) : 17 × 1.01 = 17.17

- Nitrogen (14.01 g/mol) : 1 × 14.01 = 14.01

- Oxygen (16.00 g/mol) : 1 × 16.00 = 16.00

- Sulfur (32.07 g/mol) : 1 × 32.07 = 32.07

Total : 204.17 + 17.17 + 14.01 + 16.00 + 32.07 = 283.42 g/mol

This aligns with related compounds, such as N-[2-(9H-fluoren-1-yl)ethyl]acetamide (C₁₇H₁₇NO, 251.32 g/mol), adjusted for the sulfur atom’s additional mass.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | (+)-2-[(1-(9H-fluoren-2-yl)ethyl)sulfanyl]acetamide |

| CAS Registry Number | Not publicly listed |

| Molecular Formula | C₁₇H₁₇NOS |

| Molecular Weight | 283.42 g/mol |

| Key Synonyms | See Table 1.2 |

Eigenschaften

CAS-Nummer |

72353-26-5 |

|---|---|

Molekularformel |

C17H17NOS |

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide |

InChI |

InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |

InChI-Schlüssel |

LJONPVWRZOUNAK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1-(2-Fluorenyl)-ethylmercapto)essigsäureamid beinhaltet typischerweise die Reaktion von 2-Fluorenylessigsäure mit Ethylmercaptan unter bestimmten Bedingungen. Der Prozess beginnt mit der Aktivierung der Carbonsäuregruppe von 2-Fluorenylessigsäure, oft unter Verwendung von Reagenzien wie Thionylchlorid oder Oxalylchlorid, um das entsprechende Säurechlorid zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart einer Base wie Triethylamin mit Ethylmercaptan umgesetzt, um das Ethylmercaptoderivat zu erhalten. Schließlich wird die Amidbildung durch Reaktion des Ethylmercaptoderivats mit Ammoniak oder einem Amin unter kontrollierten Bedingungen erreicht .

Industrielle Produktionsverfahren

Die industrielle Produktion von (1-(2-Fluorenyl)-ethylmercapto)essigsäureamid kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(1-(2-Fluorenyl)-ethylmercapto)essigsäureamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von (1-(2-Fluorenyl)-ethylmercapto)essigsäureamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann die Verbindung an Proteine oder Nukleinsäuren binden und deren Struktur und Funktion verändern. Zum Beispiel kann es die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die DNA-Replikation stören, indem es sich zwischen Basenpaare interkaliert. Die an diesen Wechselwirkungen beteiligten Wege sind oft komplex und können oxidativen Stress, Apoptose und Signaltransduktion umfassen.

Wissenschaftliche Forschungsanwendungen

(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and nanomaterials.

Wirkmechanismus

The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, altering their structure and function. For example, it can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The pathways involved in these interactions are often complex and may include oxidative stress, apoptosis, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorenyl vs.

- Substituent Effects : The 7-fluoro and methylthio groups in increase electronegativity and lipophilicity compared to the unsubstituted fluorenyl in the target compound .

- Linker Variations : Ethylthio (target) vs. methylthio () affects steric bulk and metabolic pathways.

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity: The fluorenyl group in the target compound likely increases hydrophobicity (logP >3), similar to ’s logP ~2.8 (estimated). Heterocyclic cores in and may reduce logP due to polar functional groups (e.g., cyano, ketone) .

- Solubility : Sulfur-containing linkers (thioethers) generally improve solubility in organic solvents but reduce aqueous solubility compared to ethers.

- Stereochemical Impact : The (+)-enantiomer may exhibit distinct chiral recognition in biological systems, though this requires experimental validation.

Biologische Aktivität

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- (CAS Number: 72353-26-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H17NOS

- Molar Mass : 283.39 g/mol

The biological activity of this acetamide derivative is primarily attributed to its interaction with cellular targets involved in cancer proliferation and apoptosis. It has been observed that compounds with similar structures often exhibit significant antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that acetamide derivatives can inhibit cell proliferation in cancer models. For instance, compounds structurally related to acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, have shown promising results in inhibiting the growth of MCF-7 breast cancer cells.

Case Study: MCF-7 Cell Line

In a study examining the antiproliferative effects of various acetamide derivatives, it was found that certain compounds exhibited IC50 values ranging from 10 to 33 nM against MCF-7 cells. These compounds were noted for their ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis .

Table 1: Antiproliferative Effects of Related Compounds

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Tubulin polymerization inhibition |

| Compound B | 20 | Apoptosis induction via mitochondrial pathway |

| Acetamide Derivative | 15 | Cell cycle arrest at G2/M phase |

Study Insights

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with acetamide derivatives resulted in significant cell cycle arrest at the G2/M phase in MCF-7 cells, indicating their potential as antitumor agents.

- Apoptotic Pathways : The compounds were also shown to activate apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Structural Activity Relationship (SAR) : The efficacy of these compounds has been linked to specific structural features, such as the presence of the fluorenyl group, which enhances their interaction with biological targets .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (+)-2-((1-(9H-fluoren-2-yl)ethyl)thio)acetamide?

- Methodological Answer : The synthesis typically involves thioether formation between a fluorenyl ethyl thiol intermediate and a bromo- or chloroacetamide derivative. Key steps include:

- Thiol activation : Use reagents like thiourea or Lawesson’s reagent to generate the thiol group (e.g., describes similar thioether formation in sulfonamide derivatives).

- Protection strategies : Fluorenylmethoxycarbonyl (Fmoc) groups (e.g., N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine in ) may stabilize reactive intermediates.

- Purification : Employ column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are essential for characterizing stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns).

- NMR spectroscopy : Analyze H and C spectra to confirm stereochemistry (e.g., provides structural validation via NMR for fluorenyl esters).

- X-ray crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .

Q. What are the best practices for achieving high purity during purification?

- Methodological Answer :

- Solid-phase extraction (SPE) : Effective for removing polar impurities ( highlights SPE in acetamide purification).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation.

- Thin-layer chromatography (TLC) : Monitor reaction progress and purity with silica-gel plates .

Q. How can the fluorenyl group be confirmed via spectroscopic methods?

- Methodological Answer :

- H NMR : Look for aromatic proton signals (δ 7.2–7.8 ppm) and fluorenyl CH resonances.

- UV-Vis spectroscopy : Fluorenyl moieties exhibit absorption near 254–300 nm ( demonstrates anthraquinone UV profiling, analogous to fluorenyl systems) .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure thiol precursors (e.g., (S)- or (R)-configured ethyl thiols).

- Asymmetric catalysis : Palladium or organocatalysts can enhance stereoselectivity ( discusses chiral intermediates in acetamide synthesis).

- Dynamic resolution : Combine kinetic resolution with racemization inhibitors .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

- Methodological Answer :

- DFT calculations : Compare predicted H NMR shifts (via Gaussian or ORCA) with experimental data.

- Control experiments : Verify solvent effects (e.g., DMSO vs. CDCl) and tautomeric forms ( highlights PubChem-computed vs. experimental InChI keys).

- Statistical validation : Apply χ tests to assess model accuracy .

Q. What strategies mitigate decomposition during storage?

- Methodological Answer :

- Inert storage : Use argon/vacuum-sealed vials to prevent oxidation of the thioether group.

- Low-temperature storage : Maintain at –20°C in amber glass to limit photodegradation ( ’s safety guidelines emphasize stability controls) .

Q. How to design bioactivity assays targeting enzyme/receptor interactions?

- Methodological Answer :

- In vitro models : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., describes atherosclerosis-related assays for acetamide derivatives).

- Dose-response curves : Calculate IC/EC values with Hill slope adjustments.

- Negative controls : Include structurally analogous inactive compounds to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.